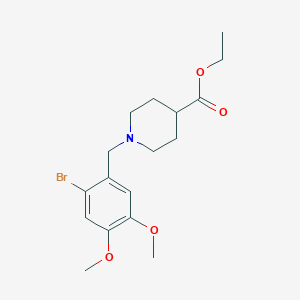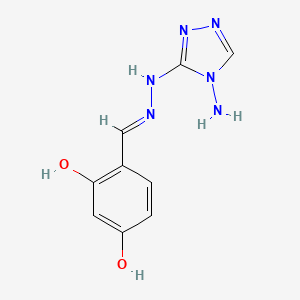![molecular formula C20H20N4O2 B6086044 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide, also known as APC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APC is a pyrazole derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways. In cancer, this compound inhibits the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are involved in cell survival and proliferation. This compound also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer stem cell self-renewal and differentiation. In inflammation, this compound inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound inhibits the JNK (c-Jun N-terminal kinase) and p38 MAPK signaling pathways, which are involved in oxidative stress-induced cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease and cell type being studied. In cancer, this compound induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces tumor growth in xenograft models. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, this compound protects neurons from oxidative stress-induced cell death, and improves cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments include its small size, high potency, and specificity for its target signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents or formulation with other excipients. This compound may also have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
The future directions for research on 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide include the development of more potent and selective analogs for its target signaling pathways. The optimization of the synthesis method for this compound may also improve its yield and purity. The investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans may provide insights into its potential clinical applications. The exploration of the combination therapy of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on various signaling pathways may provide opportunities for the development of novel therapeutic strategies for cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 1-(anilinocarbonyl)propylamine with 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction produces this compound as a white crystalline solid with a melting point of 214-216°C. The purity of the synthesized this compound can be determined by HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation-induced cell death.
Eigenschaften
IUPAC Name |
1-(1-anilino-1-oxobutan-2-yl)-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-18(20(26)22-16-11-7-4-8-12-16)24-14-13-17(23-24)19(25)21-15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWWWNWLHWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)benzamide](/img/structure/B6086029.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![1-benzyl-2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6086056.png)
![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6086064.png)